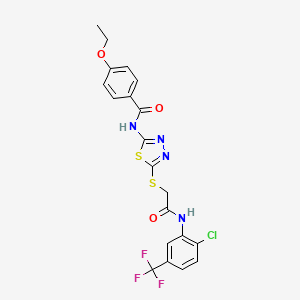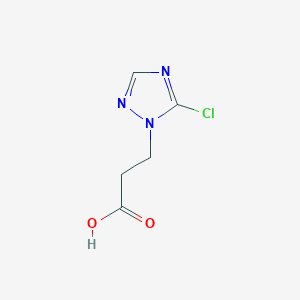
3-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C5H6ClN3O2 and a molecular weight of 175.57 . It is used for research purposes .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “3-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid”, has been reported in various studies . These compounds are synthesized using different methods, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of “3-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid” consists of a 1,2,4-triazole ring attached to a propanoic acid group . The presence of the 1,2,4-triazole ring makes this compound a unique heterocyclic compound .Chemical Reactions Analysis
1,2,4-Triazole-containing scaffolds, such as “3-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid”, are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid” include a molecular weight of 175.57 and a molecular formula of C5H6ClN3O2 . Other properties such as boiling point and storage conditions are not specified .Wissenschaftliche Forschungsanwendungen
Synthesis of 1,2,4-Triazole Derivatives
This compound can be used as a key synthetic precursor in the gram-scale synthesis of 3(5)-substituted, 1,3- and 1,5-disubstituted 1,2,4-triazole-derived building blocks . These building blocks are valuable for lead-oriented synthesis and have great potential for coordination chemistry .
Medicinal Chemistry
The 1,2,4-triazole motif, which includes “3-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid”, has been embedded into more than 30 approved and marketed medicines as well as more than 100 investigational and experimental drugs .
Antiviral Applications
Compounds with the 1,2,4-triazole motif have been used in the treatment of various viral diseases, including respiratory syncytial virus infection, hepatitis C, and COVID-19 .
Antifungal Applications
1,2,4-Triazole derivatives have also shown promise in the treatment of serious fungal infections .
Anticancer Agents
Novel 1,2,4-triazole derivatives, including “3-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid”, have shown promising cytotoxic activity against various human cancer cell lines .
Coordination Chemistry
1,2,4-Triazoles, especially those bearing additional functional groups, are very promising ligands for coordination chemistry with multiple coordination modes possible . They have been used to obtain coordination polymers, blue-emitting organic light-emitting diodes, chemodynamic therapy agents against cancer cells, spin crossover nanoparticles, and other potentially useful materials .
Eigenschaften
IUPAC Name |
3-(5-chloro-1,2,4-triazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c6-5-7-3-8-9(5)2-1-4(10)11/h3H,1-2H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVFRRHZRBEEJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=N1)Cl)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2938238.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2938240.png)

![1-{[6-(2-Methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2938244.png)
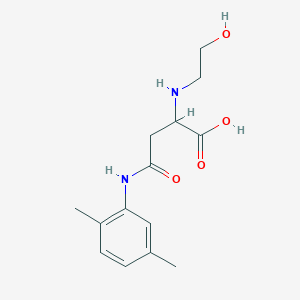
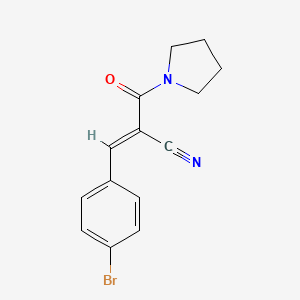
![7-Butyl-5-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2938251.png)

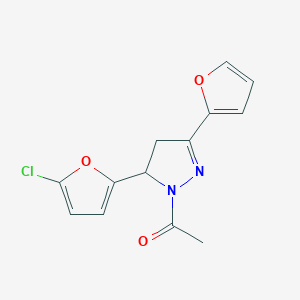
![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2938257.png)
